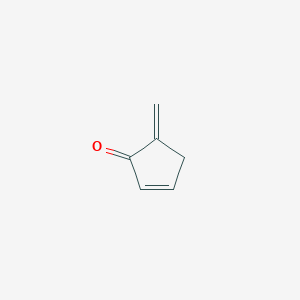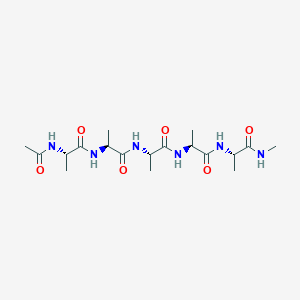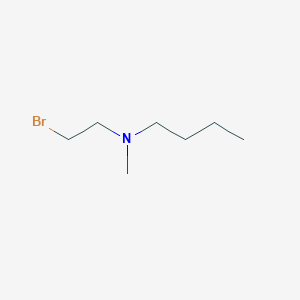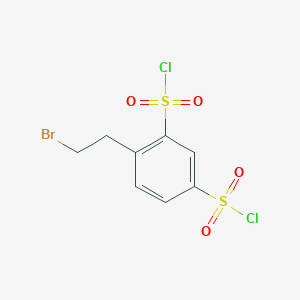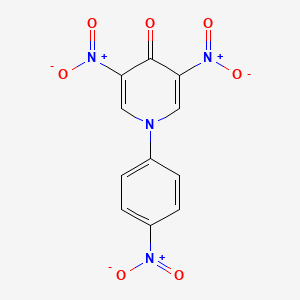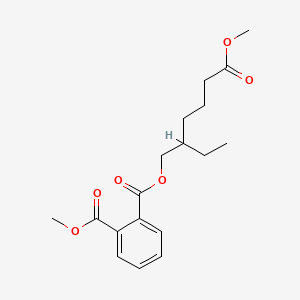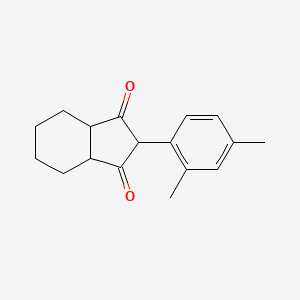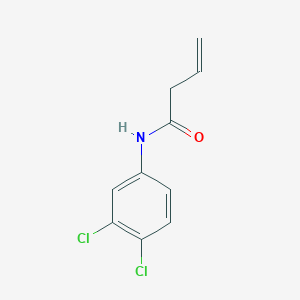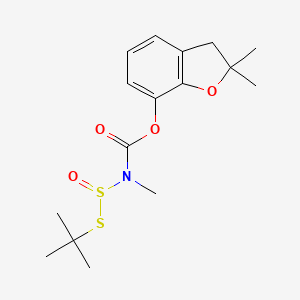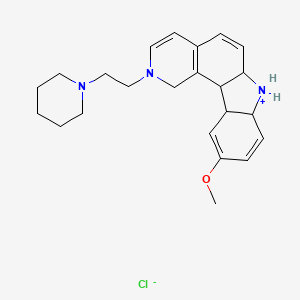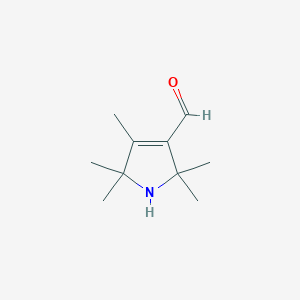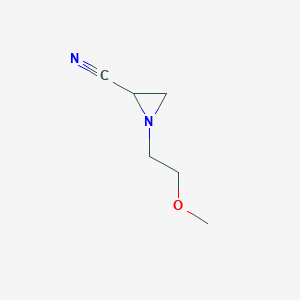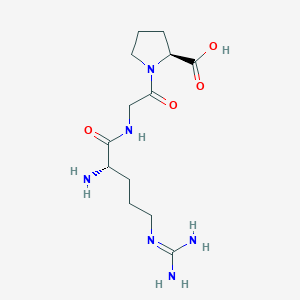
L-Proline, L-arginylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, L-arginylglycyl- is a compound that combines the amino acids L-proline, L-arginine, and glycine. These amino acids play crucial roles in various biological processes. L-Proline is known for its role in collagen synthesis and maintaining the structural integrity of tissues . L-Arginine is a precursor for nitric oxide, which is vital for vascular health . Glycine is involved in protein synthesis and has various metabolic functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, L-arginylglycyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and bases like DIPEA .
Industrial Production Methods: Industrial production of such peptides often employs automated peptide synthesizers that can handle large-scale synthesis. The process involves protecting groups to prevent unwanted side reactions and purification steps like HPLC to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: L-Proline, L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of peptide bonds can lead to the formation of amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can yield amines .
Applications De Recherche Scientifique
L-Proline, L-arginylglycyl- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Proline, L-arginylglycyl- involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
L-Proline analogues: Such as L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.
L-Arginine analogues: Such as L-citrulline and L-ornithine.
Glycine analogues: Such as sarcosine and N-methylglycine.
Uniqueness: L-Proline, L-arginylglycyl- is unique due to its combination of amino acids, each contributing distinct biological functions. This combination can enhance its potential therapeutic applications, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
76046-40-7 |
|---|---|
Formule moléculaire |
C13H24N6O4 |
Poids moléculaire |
328.37 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N6O4/c14-8(3-1-5-17-13(15)16)11(21)18-7-10(20)19-6-2-4-9(19)12(22)23/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 |
Clé InChI |
ZATRYQNPUHGXCU-IUCAKERBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


